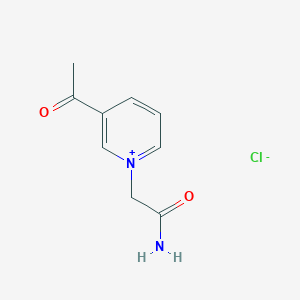
Plumbanone--indium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbanone–indium (1/1) is a compound formed by the combination of plumbanone and indium in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–indium (1/1) typically involves the reaction of plumbanone with indium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of plumbanone–indium (1/1) may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Plumbanone–indium (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of plumbanone–indium (1/1) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of plumbanone–indium (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state indium compounds, while reduction reactions may yield lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Plumbanone–indium (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: It is used in biological studies to investigate the effects of indium compounds on cellular processes and to develop new diagnostic and therapeutic agents.
Medicine: Plumbanone–indium (1/1) is explored for its potential use in medical imaging and as a component of radiopharmaceuticals for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of plumbanone–indium (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to plumbanone–indium (1/1) include other indium-containing compounds, such as indium chloride, indium nitrate, and indium acetate. These compounds share some chemical properties with plumbanone–indium (1/1) but differ in their specific applications and reactivity.
Uniqueness
Plumbanone–indium (1/1) is unique due to its specific combination of plumbanone and indium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where other indium compounds may not be suitable.
Eigenschaften
CAS-Nummer |
64553-09-9 |
|---|---|
Molekularformel |
InOPb |
Molekulargewicht |
338 g/mol |
InChI |
InChI=1S/In.O.Pb |
InChI-Schlüssel |
WJWKNRDTZSGMCE-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pb].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
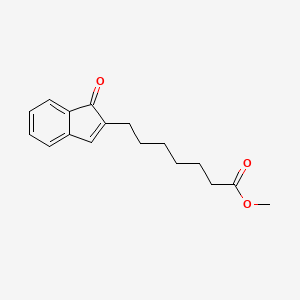
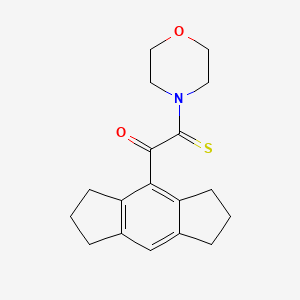
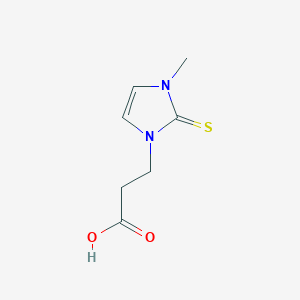
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
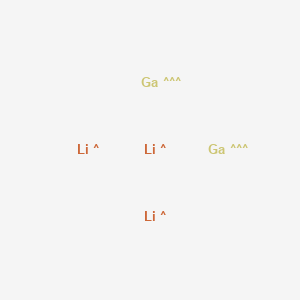

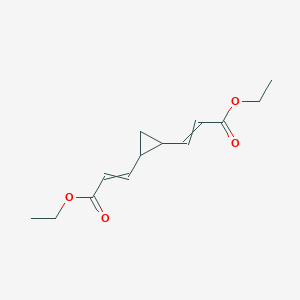


![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)

